molecular formula C22H30O4 B1235758 Sorgoleone

Sorgoleone

Cat. No. B1235758
M. Wt: 358.5 g/mol
InChI Key: FGWRUVXUQWGLOX-AFJQJTPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sorgoleone is a member of the family of benzoquinones, sorgoleone is 2-hydroxy-5-methoxy-1,4-benzoquinone in which the hydrogen at position 3 is substituted by a (4Z,7Z)-pentadeca-1,4,7-trien-15-yl group. It is a conjugate acid of a sorgoleone(1-).

Scientific Research Applications

Herbicidal Activity and Weed Management

  • Sorgoleone, a natural product from sorghum roots, shows promising results as a natural herbicide. It is highly effective in suppressing the germination and growth of various weed species, particularly broadleaf weeds. The formulated sorgoleone is more effective in inhibiting weed growth compared to its natural state, and it is also tolerated by crop species. This suggests its potential as an environmentally friendly approach for weed control (Uddin et al., 2014).

Influence of Environmental Factors

  • The production of sorgoleone in sorghum is influenced by environmental factors such as temperature, light, and mechanical pressure. Optimal temperature for its production is around 30°C, and it decreases significantly outside this range. Light exposure also reduces sorgoleone levels, indicating that environmental conditions play a crucial role in its biosynthesis (Dayan, 2006).

Genetic and Biochemical Insights

  • The biosynthesis of sorgoleone is regulated by various genes, including DES2, DES3, ARS1, ARS2, and OMT3. These genes are upregulated in response to auxins, which are plant hormones. This indicates a complex genetic regulation behind sorgoleone production and its potential manipulation for increased yield or effectiveness (Uddin et al., 2011).

Impact on Soil and Microbial Communities

  • The fate of sorgoleone in the soil is crucial for its use as a herbicide. Studies show that it undergoes mineralization in various soil types, indicating its degradation and potential environmental impact. The mineralization process is primarily driven by soil microorganisms, which use sorgoleone as an energy source (Gimsing et al., 2009).
  • Sorgoleone release from sorghum roots significantly shapes the composition of nitrifying populations in the soil. This influence on soil microbial communities could have implications for soil health and fertility, particularly in agricultural settings (Sarr et al., 2019).

Phytotoxicity and Allelopathy

  • Sorgoleone exhibits phytotoxic properties, meaning it can inhibit the growth of other plants. This is particularly evident in its effects on broad-leaf plant species, demonstrating its role in the allelopathic interactions within plant communities (Einhellig & Souza, 2005).

properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

2-hydroxy-5-methoxy-3-[(8Z,11Z)-pentadeca-8,11,14-trienyl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H30O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(24)19(23)17-20(26-2)22(18)25/h3,5-6,8-9,17,24H,1,4,7,10-16H2,2H3/b6-5-,9-8-

InChI Key

FGWRUVXUQWGLOX-AFJQJTPPSA-N

Isomeric SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCC/C=C\C/C=C\CC=C)O

SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O

Canonical SMILES

COC1=CC(=O)C(=C(C1=O)CCCCCCCC=CCC=CCC=C)O

synonyms

sorgoleone
sorgoleone-358

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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